Elisartan

描述

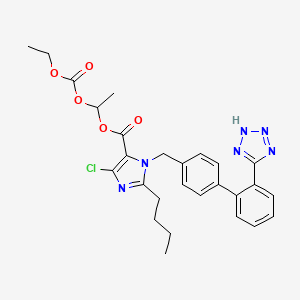

Structure

3D Structure

属性

IUPAC Name |

1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN6O5/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,30,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAWWPOAHPVPMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870057 |

Source

|

| Record name | 1-[(Ethoxycarbonyl)oxy]ethyl 2-butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149968-26-3 |

Source

|

| Record name | Elisartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149968-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elisartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149968263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCC8Z95027 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Losartan on Angiotensin II Type 1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the molecular and cellular mechanisms underpinning the action of Losartan (B1675146), the prototype of the Angiotensin II Receptor Blocker (ARB) class, on the Angiotensin II Type 1 (AT1) receptor. It provides a detailed examination of its binding kinetics, downstream signaling effects, and the experimental methodologies used to characterize its pharmacological profile.

Introduction to Losartan and the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1] The primary effector of this system, the octapeptide hormone Angiotensin II (Ang II), exerts its physiological effects by binding to two main G protein-coupled receptors (GPCRs): the AT1 and AT2 receptors.[1][2] The AT1 receptor mediates most of the well-known effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[2][3]

Losartan was the first orally active, non-peptide antagonist developed to selectively block the AT1 receptor, providing a targeted approach to inhibit the RAS.[4][5] Following oral administration, Losartan is partially converted by cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) to its active metabolite, EXP3174.[6][7] This metabolite exhibits significantly higher affinity and more potent antagonism at the AT1 receptor.[6][8]

Molecular Interaction and Binding Characteristics

Losartan and its metabolite, EXP3174, function by directly competing with Angiotensin II for binding to the AT1 receptor. However, they exhibit different modes of antagonism.

-

Losartan: The parent compound is a competitive and surmountable antagonist .[9][10] This means that its inhibitory effect can be overcome by increasing the concentration of the agonist, Angiotensin II.[9] Losartan has a rapid dissociation rate from the AT1 receptor.[11] Docking studies suggest its tetrazole moiety forms a salt bridge with Arg167 in the second extracellular loop (ECL2) of the receptor, but it has fewer interaction points compared to other ARBs.[12][13]

-

EXP3174: The active metabolite is considered a non-competitive or insurmountable antagonist .[5][10] Its effects are not fully reversed by high concentrations of Ang II. This insurmountability is attributed to its very slow dissociation kinetics from the AT1 receptor, leading to a prolonged duration of action.[5][11] The carboxylic acid group of EXP3174 is thought to form a key salt bridge interaction with Lys199 in the fifth transmembrane domain (TM5) of the AT1 receptor.[4][13]

Some studies also suggest that Losartan and other ARBs can act as inverse agonists , meaning they can inhibit the basal, ligand-independent activity of the AT1 receptor.[14][15] The potency of this inverse agonism varies among different ARBs, with some studies indicating that Losartan is a weaker inverse agonist compared to others like olmesartan (B1677269) and valsartan.[15]

Data Presentation: Binding Affinities at the AT1 Receptor

The affinity of a compound for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the pKi (-log Ki).

| Compound | Binding Affinity (Ki / Kd) | pKi | Antagonism Type | References |

| Losartan | ~25.2 nM (Ki) | 7.17 ± 0.07 | Competitive, Surmountable | [16][17][18] |

| EXP3174 | ~0.1 nM (Kd) | - | Non-competitive, Insurmountable | [4][5] |

| Candesartan | ~0.051 nM (Ki) | 8.61 ± 0.21 | Non-competitive, Insurmountable | [16][17][18] |

| Valsartan | ~2.38 nM (Ki) | 7.65 ± 0.12 | Non-competitive, Insurmountable | [16][17][18] |

| Irbesartan | ~4.05 nM (Ki) | - | Non-competitive, Insurmountable | [15][16] |

| Telmisartan | - | 8.19 ± 0.04 | Non-competitive, Insurmountable | [17][18] |

Note: Binding affinity values can vary between studies depending on the experimental conditions, tissue/cell type, and radioligand used.

Impact on Downstream Signaling Pathways

By blocking Ang II from binding to the AT1 receptor, Losartan prevents the activation of multiple downstream signaling cascades.

Canonical Gq/11 Pathway

The AT1 receptor primarily couples to the Gq/11 family of heterotrimeric G proteins.[2][7] Agonist binding triggers the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid release of intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ synergistically activate Protein Kinase C (PKC).

This cascade ultimately leads to physiological responses such as the contraction of vascular smooth muscle cells, resulting in vasoconstriction.[2][3] Losartan effectively blocks this entire pathway by preventing the initial G protein coupling.

Non-Canonical (G-Protein Independent) Pathways

The AT1 receptor can also signal through G-protein independent pathways, often involving β-arrestin. Furthermore, Ang II binding can lead to the transactivation of other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). This transactivation can initiate distinct signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK).[2] Activation of the ERK pathway is linked to cellular growth, hypertrophy, and inflammation.[19] Studies have shown that Losartan can block TGF-β-induced phosphorylation of ERK, thereby inhibiting processes like endothelial-to-mesenchymal transformation.[19]

Novel Allosteric Mechanisms

Recent research indicates that the AT1 receptor can form heterodimers with other GPCRs, such as the Dopamine D1 receptor (D1R).[20] In this context, Losartan has been identified as an allosteric modifier. The binding of Losartan to the AT1 receptor strengthens the AT1R-D1R interaction and enhances D1R signaling, which promotes natriuresis and contributes to Losartan's overall antihypertensive effect.[20] This novel mechanism suggests that Losartan's therapeutic benefits may extend beyond simple AT1 receptor blockade.

Experimental Protocols

The characterization of Losartan's interaction with the AT1 receptor relies on a variety of robust in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a ligand for a receptor.[16][21] A competitive binding assay is used to determine the Ki of an unlabeled compound like Losartan.

Objective: To determine the affinity (Ki) of Losartan for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Receptor Source: Membrane preparations from cells (e.g., CHO, HEK) or tissues (e.g., rat liver) expressing the human AT1 receptor.[16][22]

-

Radioligand: A high-affinity AT1 receptor ligand labeled with a radioisotope, such as [¹²⁵I][Sar¹,Ile⁸]AngII.[22]

-

Unlabeled Ligand: Losartan (test compound) and a known non-selective binder for determining non-specific binding (e.g., a high concentration of unlabeled Ang II).

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), wash buffer.[23]

-

Equipment: 96-well plates, filtration apparatus (e.g., cell harvester), glass fiber filters, scintillation counter.[23]

Methodology:

-

Membrane Preparation: Cells or tissues expressing the AT1 receptor are homogenized and centrifuged to isolate a membrane fraction, which is then resuspended in assay buffer. Protein concentration is determined.[16][23]

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound (Losartan) and a constant amount of receptor membrane preparation.[23]

-

Controls:

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-specific Binding: Radioligand + Membranes + a saturating concentration of an unlabeled agonist (e.g., Ang II).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[23]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter.[23]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Losartan to generate a competition curve.

-

Determine the IC50 value (the concentration of Losartan that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

Functional Assays

Functional assays measure the cellular response to receptor activation or inhibition, providing information on the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

Example: Inositol Phosphate (IP) Accumulation Assay

Objective: To determine the ability of Losartan to inhibit Ang II-stimulated IP production, a direct measure of Gq/11 pathway activation.

Methodology:

-

Cell Culture: Culture cells expressing the AT1 receptor (e.g., CHO-AT1 cells).

-

Labeling: Pre-incubate cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-treatment: Incubate cells with varying concentrations of Losartan for a set period.

-

Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II (typically the EC80) for a defined time.

-

Lysis and Extraction: Stop the reaction and lyse the cells. Extract the inositol phosphates using ion-exchange chromatography.

-

Quantification: Measure the amount of accumulated [³H]-inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the IP accumulation against the concentration of Losartan to determine its IC50 for functional inhibition.

Conclusion

Losartan exerts its therapeutic effects through a multifaceted mechanism of action at the AT1 receptor. It acts as a competitive, surmountable antagonist, while its more potent metabolite, EXP3174, provides insurmountable antagonism with a prolonged duration of action. By blocking the canonical Gq/11 pathway, Losartan prevents Angiotensin II-mediated vasoconstriction and aldosterone release. Emerging evidence also points to its ability to modulate non-canonical signaling pathways, such as ERK phosphorylation, and to act as an allosteric modulator of receptor heterodimers. This detailed understanding of Losartan's interaction with the AT1 receptor continues to inform the development of next-generation RAS inhibitors and highlights the complexity of GPCR pharmacology.

References

- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. droracle.ai [droracle.ai]

- 4. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. losartan drug pathwayRat Genome Database [rgd.mcw.edu]

- 8. Losartan: a selective angiotensin II type 1 (AT1) receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AT(1)-receptor blockers: differences that matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacology of the Angiotensin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Angiotensin II type 1 receptor antagonists. Why do some of them produce insurmountable inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Function Basis of Attenuated Inverse Agonism of Angiotensin II Type 1 Receptor Blockers for Active-State Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Losartan inhibits endothelial-to-mesenchymal transformation in mitral valve endothelial cells by blocking transforming growth factor-β-induced phosphorylation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Binding of Losartan to Angiotensin AT1 Receptors Increases Dopamine D1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 23. giffordbioscience.com [giffordbioscience.com]

The Comprehensive Guide to Angiotensin II Receptor Blockers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Angiotensin II Receptor Blockers (ARBs), a class of drugs pivotal in the management of cardiovascular diseases. This document outlines the complete list of approved ARBs, their chemical structures, and detailed pharmacokinetic and pharmacodynamic properties. Furthermore, it delves into the intricate signaling pathways of the Angiotensin II Type 1 (AT1) receptor and provides detailed experimental protocols for the characterization of these compounds.

A Complete List of Angiotensin II Receptor Blockers

The following table lists the eight currently approved Angiotensin II Receptor Blockers:

| Generic Name | Brand Name(s) |

| Azilsartan | Edarbi |

| Candesartan (B1668252) | Atacand |

| Eprosartan | Teveten |

| Irbesartan | Avapro |

| Losartan | Cozaar |

| Olmesartan | Benicar |

| Telmisartan | Micardis |

| Valsartan | Diovan |

Chemical Structures

The chemical structures of the approved ARBs are presented below. Many share common structural motifs, such as a biphenyl-tetrazole group, which is crucial for their binding to the AT1 receptor.[1][2]

-

Azilsartan: 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid

-

Candesartan: (±)-1-Hydroxyethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate

-

Eprosartan: (E)-2-Butyl-1-(p-carboxybenzyl)-α-2-thenylimidazole-5-acrylic acid

-

Irbesartan: 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one[3]

-

Losartan: 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol[1]

-

Olmesartan: 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid

-

Telmisartan: 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid

-

Valsartan: N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine[4]

Pharmacokinetic Properties

The pharmacokinetic profiles of ARBs exhibit notable differences, which can influence their clinical application. Key parameters are summarized in the table below. Some ARBs, like candesartan and olmesartan, are administered as prodrugs and are converted to their active forms in the body.[5] Losartan also has an active metabolite, EXP3174, which is more potent than the parent drug.[5]

| Drug | Bioavailability (%) | Time to Peak (hours) | Half-life (hours) | Protein Binding (%) | Metabolism |

| Azilsartan | ~60 | 2-3 | ~11 | >99 | CYP2C9 (minor) |

| Candesartan | ~15 (as cilexetil) | 3-4 | 9 | >99 | Hydrolysis to active form |

| Eprosartan | ~13 | 1-2 | 5-9 | 98 | Minimal |

| Irbesartan | 60-80 | 1.5-2 | 11-15 | 90-95 | CYP2C9, Glucuronidation |

| Losartan | ~33 | 1 | 2 (Losartan), 6-9 (EXP3174) | >98 | CYP2C9, CYP3A4 to EXP3174 |

| Olmesartan | ~26 (as medoxomil) | 1.4-2.8 | 13 | >99 | Hydrolysis to active form |

| Telmisartan | 42-58 | 0.5-1 | 24 | >99.5 | Glucuronidation |

| Valsartan | ~25 | 2-4 | 6 | 95 | Minimal |

Pharmacodynamic Properties

ARBs are highly selective for the AT1 receptor over the AT2 receptor. This selectivity is a key feature of their mechanism of action, allowing for the blockade of the detrimental effects of Angiotensin II mediated by the AT1 receptor, while potentially permitting the beneficial effects mediated by the AT2 receptor. The binding affinities of various ARBs to the AT1 receptor are presented below.

| Drug | AT1 Receptor Affinity (IC50/Ki, nM) | AT1 vs AT2 Selectivity (Fold) |

| Azilsartan | Potent, with slow dissociation | High |

| Candesartan | 0.26 - 2.86 | >10,000 |

| Eprosartan | 1.4 - 9.2 | High |

| Irbesartan | 1.3 - 4.05 | >8,500 |

| Losartan | 16.4 - 28.0 | ~1,000 |

| Olmesartan | 6.7 - 7.7 | >12,500 |

| Telmisartan | 3.0 - 3.7 | >3,000 |

| Valsartan | 2.38 - 2.7 | ~30,000 |

Note: Affinity values can vary depending on the experimental conditions and assay used.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Angiotensin II Type 1 receptor signaling pathway and a typical experimental workflow for characterizing ARBs.

References

- 1. benchchem.com [benchchem.com]

- 2. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Simple isolated perfused artery preparation: vasoconstrictor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Angiotensin II Receptor Blockers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Angiotensin II Receptor Blockers (ARBs), a class of drugs pivotal in the management of cardiovascular diseases. This document delves into their mechanism of action, pharmacological properties, and the experimental methodologies used for their characterization, tailored for an audience engaged in research and drug development.

Introduction to Angiotensin II Receptor Blockers

Angiotensin II Receptor Blockers, or sartans, are a class of antihypertensive agents that selectively antagonize the angiotensin II type 1 (AT1) receptor.[1][2] By blocking the actions of angiotensin II, a potent vasoconstrictor, ARBs lead to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[1][3] Their primary therapeutic applications include the treatment of hypertension, heart failure, and diabetic nephropathy.[2][3][4] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, ARBs do not affect the bradykinin (B550075) system, which is associated with adverse effects like dry cough and angioedema.[5]

List of Angiotensin II Receptor Blockers

The following is a list of commonly available Angiotensin II Receptor Blockers:

-

Azilsartan[3]

-

Candesartan[3]

-

Eprosartan[6]

-

Irbesartan[3]

-

Losartan[3]

-

Olmesartan[3]

-

Telmisartan[3]

-

Valsartan[3]

Pharmacological Properties

The pharmacological profiles of ARBs exhibit notable diversity within the class, influencing their clinical application and dosing regimens. Key parameters are summarized in the tables below.

Pharmacokinetic Properties of Angiotensin II Receptor Blockers

| Drug | Bioavailability (%) | Protein Binding (%) | Terminal Half-life (hours) | Route of Elimination | Food Effect on Bioavailability |

| Azilsartan | ~60 | >99 | ~11 | Biliary/Fecal | Minimal |

| Candesartan | ~15 (as prodrug) | >99 | ~9 | Renal and Biliary | Minimal |

| Eprosartan | ~13 | ~98 | 5-9 | Biliary and Renal | Decreased |

| Irbesartan | 60-80 | ~95 | 11-15 | Biliary and Renal | Minimal |

| Losartan | ~33 | >98 | 2 (parent), 6-9 (metabolite) | Renal and Biliary | Minimal |

| Olmesartan | ~26 (as prodrug) | >99 | 13 | Renal and Biliary | Minimal |

| Telmisartan | 42-58 | >99.5 | ~24 | Biliary | Minimal |

| Valsartan | ~25 | 94-97 | ~6 | Biliary | Decreased |

Data compiled from multiple sources.[6][7][8][9]

Receptor Binding Affinities of Angiotensin II Receptor Blockers

The potency of ARBs is largely determined by their binding affinity to the AT1 receptor. This is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). Lower values indicate higher binding affinity.

| Drug | AT1 Receptor Binding Affinity (IC50/Kd, nM) | Type of Antagonism |

| Azilsartan | Low nM range | Insurmountable |

| Candesartan | <1 | Insurmountable |

| Eprosartan | ~280 | Competitive |

| Irbesartan | ~1.3 | Insurmountable |

| Losartan (EXP3174) | 10-20 | Insurmountable |

| Olmesartan | ~12.4 | Insurmountable |

| Telmisartan | ~3.7 | Insurmountable |

| Valsartan | ~25 | Competitive |

Note: Binding affinity values can vary depending on the experimental conditions. The active metabolite of Losartan, EXP3174, possesses significantly higher affinity than the parent compound.[7][10]

Mechanism of Action and Signaling Pathways

ARBs exert their effects by selectively blocking the AT1 receptor, thereby inhibiting the downstream signaling cascades initiated by angiotensin II.[1][2]

The Renin-Angiotensin System and AT1 Receptor

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid homeostasis. Angiotensin II, the primary effector of the RAS, mediates its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular effects of angiotensin II are mediated through the AT1 receptor.[5][11]

AT1 Receptor Downstream Signaling

Upon binding of angiotensin II, the AT1 receptor, a G-protein coupled receptor (GPCR), activates several intracellular signaling pathways. The canonical pathway involves coupling to Gq/11, which in turn activates phospholipase C (PLC).[1][4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] This cascade ultimately leads to smooth muscle contraction, cellular growth, and inflammation. ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thus blocking these downstream effects.[1][2]

References

- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]

- 4. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 6. bjcardio.co.uk [bjcardio.co.uk]

- 7. academic.oup.com [academic.oup.com]

- 8. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. mdpi.com [mdpi.com]

Angiotensin II Receptor Blockers: A Technical Guide for Drug Development Professionals

An in-depth analysis of the pharmacology, signaling pathways, and experimental evaluation of Angiotensin II Receptor Blockers (ARBs), a critical class of antihypertensive agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ARBs, focusing on their mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in their evaluation.

Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of hypertension, heart failure, and diabetic nephropathy.[1][2] These agents selectively antagonize the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][3] This targeted mechanism of action offers a valuable therapeutic alternative to Angiotensin-Converting Enzyme (ACE) inhibitors, particularly for patients who experience adverse effects such as cough or angioedema.[3]

Pharmacological Profile of Clinically Approved ARBs

The clinical efficacy and safety profile of an ARB are dictated by its unique pharmacokinetic and pharmacodynamic properties. These parameters, including bioavailability, plasma protein binding, half-life, and metabolism, vary significantly among the different approved agents. A clear understanding of these differences is crucial for drug development and clinical application.

Pharmacokinetic Properties

The following table summarizes the key pharmacokinetic parameters of commonly prescribed ARBs. It is important to note that some ARBs are administered as prodrugs and require in vivo biotransformation to their active forms. For instance, candesartan (B1668252) cilexetil and olmesartan (B1677269) medoxomil are hydrolyzed to their active metabolites, candesartan and olmesartan, respectively.[4] Losartan also undergoes significant hepatic metabolism to an active metabolite, EXP3174, which is more potent and has a longer half-life than the parent drug.[4]

| Drug | Prodrug | Bioavailability (%) | Plasma Protein Binding (%) | Terminal Half-life (h) | Metabolism |

| Azilsartan | Yes | ~60 | >99 | ~11 | CYP2C9 (to inactive metabolites)[3] |

| Candesartan | Yes | ~15 | >99 | ~9 | Hydrolysis to active form[4] |

| Eprosartan | No | ~13 | ~98 | 5-9 | Minimal |

| Irbesartan | No | 60-80 | 90-95 | 11-15 | CYP2C9, Glucuronidation[3] |

| Losartan | No | ~33 | >98 | 2 (parent), 6-9 (active metabolite) | CYP2C9, CYP3A4 to active metabolite (EXP3174)[3][4] |

| Olmesartan | Yes | ~29 | >99 | 12-18 | Hydrolysis to active form[4] |

| Telmisartan | No | 42-58 | >99.5 | ~24 | Glucuronidation[3] |

| Valsartan | No | ~25 | 94-97 | ~6 | Minimal |

Receptor Binding Affinity

The therapeutic potency of ARBs is directly related to their binding affinity for the AT1 receptor. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). Lower values indicate higher binding affinity. The following table presents the reported AT1 receptor binding affinities for various ARBs.

| Drug | AT1 Receptor IC50 (nM) | AT1 Receptor Kd (nM) |

| Azilsartan | - | 0.62 |

| Candesartan | 0.3-1.0 | 0.34 |

| Eprosartan | 2.8 | - |

| Irbesartan | 1.3-1.8 | 0.09 |

| Losartan | 19-38 | 8.1 |

| EXP3174 (active metabolite) | 1.1-2.4 | 0.4 |

| Olmesartan | 7.7-12.5 | 1.1 |

| Telmisartan | 3.7-9.1 | 1.8 |

| Valsartan | 3.9-9.0 | 2.4 |

AT1 Receptor Signaling Pathways

The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that ultimately lead to physiological responses such as vasoconstriction, inflammation, and cellular growth. ARBs competitively inhibit this initial binding step, thereby blocking these downstream effects. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

References

Angiotensin II Receptor Blockers: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Angiotensin II Receptor Blockers (ARBs), a critical class of drugs in the management of cardiovascular diseases. It details their mechanism of action, pharmacological properties, the signaling pathways they modulate, and the experimental protocols used for their evaluation.

Introduction to Angiotensin II Receptor Blockers

Angiotensin II Receptor Blockers (ARBs) are a class of drugs that modulate the Renin-Angiotensin-Aldosterone System (RAAS). They exert their effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor.[1][2][3][4] Angiotensin II is a potent vasoconstrictor, and by inhibiting its action, ARBs lead to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[2][3][5] These medications are widely prescribed for conditions such as hypertension, heart failure, and diabetic nephropathy.[1][6][7] Unlike ACE inhibitors, ARBs do not inhibit the breakdown of bradykinin, which is believed to reduce the incidence of side effects like cough and angioedema.[3]

Currently, there are eight major ARBs approved for clinical use:

Comparative Pharmacology of ARBs

While all ARBs share a common mechanism of action, they exhibit notable differences in their pharmacokinetic and pharmacodynamic profiles. These variations can influence their clinical application and efficacy.[9]

Key pharmacokinetic parameters for various ARBs are summarized below. Differences in bioavailability, half-life, and metabolism can affect dosing frequency and potential for drug-drug interactions.[1][9] Some ARBs, like candesartan (B1668252) and olmesartan, are administered as prodrugs that are converted to their active forms in the body.[1][2]

| Drug | Oral Bioavailability (%) | Time to Peak (hours) | Elimination Half-life (hours) | Metabolism/Excretion |

| Azilsartan | ~60% | 1.5-3 | ~11 | Primarily fecal excretion. |

| Candesartan | ~15% (as prodrug) | 3-4 | ~9 | Primarily excreted unchanged in urine and feces. |

| Eprosartan | ~13% | 1-2 | 5-9 | Primarily fecal excretion. |

| Irbesartan | 60-80%[1] | 1.5-2 | 11-15[1] | Biliary and renal excretion. |

| Losartan | ~33%[1] | 1 | 2 (active metabolite: 6-9)[10] | Significant first-pass metabolism; renal and biliary excretion. |

| Olmesartan | ~26% (as prodrug) | 1.4-2.8 | 13 | Primarily excreted unchanged in urine and feces. |

| Telmisartan | 42-58% | 0.5-1 | ~24[1] | >97% biliary excretion. |

| Valsartan | ~25%[1] | 2-4 | ~6[1] | Primarily fecal excretion. |

Note: Values can vary between studies and patient populations.

The pharmacodynamic properties, particularly the binding affinity to the AT1 receptor, determine the potency and duration of action of ARBs.

| Drug | AT1 Receptor Binding Affinity (IC50/Ki) | Receptor Dissociation |

| Azilsartan | Very high affinity, potent | Slow |

| Candesartan | High affinity, potent | Very slow |

| Eprosartan | Moderate affinity | Moderate |

| Irbesartan | High affinity | Slow |

| Losartan (EXP3174) | High affinity (active metabolite) | Slow |

| Olmesartan | Very high affinity, potent | Very slow |

| Telmisartan | High affinity | Very slow |

| Valsartan | High affinity | Slow |

Note: Direct comparative values for binding affinity can vary based on the assay conditions. The terms indicate relative affinities and dissociation rates within the class.

Angiotensin II Signaling Pathways

Angiotensin II mediates its diverse physiological and pathophysiological effects primarily through the AT1 receptor, a G-protein-coupled receptor (GPCR).[11][12] The signaling cascades initiated by Angiotensin II binding are complex and lead to outcomes such as vasoconstriction, inflammation, and cellular growth.[13][14][15]

The primary signaling pathway activated by the AT1 receptor involves coupling to the Gq/11 protein.[12][15] This initiates a cascade leading to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in cellular responses like smooth muscle contraction.[13][14]

Beyond the canonical Gq/11 pathway, the AT1 receptor can also signal through other G-proteins (Gi, G12/13) and G-protein-independent pathways, such as those involving β-arrestin.[12][13] It can also transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to cell growth and proliferation.[11][12][14] These alternative pathways contribute to the long-term effects of angiotensin II, including vascular and cardiac remodeling.[11][12][14]

Key Experimental Protocols

The development and characterization of ARBs rely on a suite of standardized in vitro and in vivo assays.

Objective: To determine the binding affinity (Ki) of a test compound for the AT1 receptor. This is a gold-standard method for quantifying drug-receptor interactions.[16][17][18]

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells).[16]

-

Harvest cells and homogenize them in a cold lysis buffer to break the cell membranes.[19]

-

Perform differential centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended and protein concentration is determined.[16][17]

-

-

Competitive Binding Assay:

-

In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II) and varying concentrations of the unlabeled test ARB.[16][20]

-

Total Binding wells contain only membranes and the radioligand.

-

Non-specific Binding wells contain membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., unlabeled Angiotensin II) to saturate all specific binding sites.[16]

-

Incubate the plate to allow the binding to reach equilibrium.[16]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[16]

-

Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[16]

-

Measure the radioactivity retained on the filters using a scintillation counter.[16]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[19]

-

Objective: To evaluate the antihypertensive efficacy of a candidate ARB in a relevant animal model of hypertension.

Methodology:

-

Model Selection:

-

Choose an appropriate animal model that mimics human hypertension. Common models include:

-

Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.

-

Angiotensin II-Induced Hypertensive Model: Hypertension is induced by continuous infusion of Angiotensin II.[21][22] This model is particularly relevant for testing RAAS inhibitors.

-

Deoxycorticosterone Acetate (DOCA)-Salt Model: A model of salt-sensitive hypertension.[21][22]

-

-

-

Blood Pressure Monitoring:

-

Surgically implant telemetry transmitters in the animals. These devices allow for continuous and conscious monitoring of blood pressure, heart rate, and activity without the confounding effects of anesthesia or restraint.

-

Allow animals to recover from surgery and acclimate to their housing.

-

-

Dosing and Measurement:

-

Record baseline blood pressure data for a set period (e.g., several days).

-

Administer the test ARB to the treatment group, typically via oral gavage or in drinking water. A vehicle control group receives the formulation without the active drug.

-

Continuously monitor blood pressure throughout the study period.

-

-

Data Analysis:

-

Analyze the telemetered blood pressure data, often by averaging values over specific time periods (e.g., 24-hour, diurnal, nocturnal).

-

Compare the change in blood pressure from baseline between the ARB-treated group and the vehicle-control group.

-

Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of the blood pressure-lowering effect.

-

Clinical Indications and Adverse Effects

ARBs are approved for several cardiovascular and renal conditions. Their side effect profile is generally favorable, contributing to their widespread use.

| Drug | FDA-Approved Indications | Common Adverse Effects |

| All ARBs | Hypertension[1][6] | Dizziness, Hyperkalemia[8] |

| Losartan | Stroke prevention in hypertensive patients with left ventricular hypertrophy, Diabetic nephropathy[1] | Upper respiratory infection, Dizziness |

| Valsartan | Heart failure, Post-myocardial infarction[1] | Dizziness, Hypotension, Hyperkalemia |

| Candesartan | Heart failure[1] | Dizziness, Back pain |

| Irbesartan | Diabetic nephropathy[1] | Dizziness, Fatigue, Hyperkalemia |

| Telmisartan | Cardiovascular risk reduction in patients unable to take ACE inhibitors[1] | Upper respiratory infection, Back pain |

| Olmesartan | Hypertension | Dizziness, Sprue-like enteropathy (severe diarrhea)[8] |

| Azilsartan | Hypertension | Dizziness, Diarrhea |

| Eprosartan | Hypertension | Dizziness, Upper respiratory infection |

Note: This table is not exhaustive. All ARBs are contraindicated in pregnancy.[8]

Conclusion

Angiotensin II Receptor Blockers are a well-established and vital class of therapeutic agents. While they share a common mechanism of action, their distinct pharmacological profiles provide a range of options for tailoring treatment to individual patient needs. A thorough understanding of their molecular interactions, signaling pathways, and pharmacological characteristics, as detailed in this guide, is essential for the ongoing research and development of novel cardiovascular therapies.

References

- 1. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 4. scribd.com [scribd.com]

- 5. drugs.com [drugs.com]

- 6. droracle.ai [droracle.ai]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]

- 9. bjcardio.co.uk [bjcardio.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

- 12. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. storage.imrpress.com [storage.imrpress.com]

- 22. inotiv.com [inotiv.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Angiotensin II Receptor Blockers

This guide provides a comprehensive technical overview of Angiotensin II Receptor Blockers (ARBs), a critical class of drugs in cardiovascular medicine. It details their mechanism of action, pharmacological properties, and the experimental methodologies used for their evaluation, tailored for a scientific audience.

Introduction to the Renin-Angiotensin-Aldosterone System and ARBs

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of this system, Angiotensin II (Ang II), exerts its physiological and pathophysiological effects by binding to G protein-coupled receptors, predominantly the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Activation of the AT1 receptor in tissues like vascular smooth muscle, endothelium, the heart, and kidneys leads to vasoconstriction, sodium and water retention, and cellular growth and proliferation.[1][4]

Angiotensin II Receptor Blockers (ARBs) are a class of drugs that selectively antagonize the AT1 receptor.[4][5] By blocking the binding of Ang II, ARBs effectively inhibit its detrimental effects, leading to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[5][6] This targeted mechanism makes them a cornerstone in the management of hypertension, heart failure, and diabetic nephropathy.[5][7][8] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, ARBs do not interfere with the degradation of bradykinin, which significantly reduces the incidence of side effects like dry cough and angioedema.[8]

FDA-Approved Angiotensin II Receptor Blockers

The following ARBs are approved by the U.S. Food and Drug Administration (FDA) for clinical use.

| Generic Name | Brand Name(s) |

| Azilsartan (B1666440) | Edarbi |

| Candesartan (B1668252) | Atacand |

| Eprosartan | Teveten |

| Irbesartan | Avapro |

| Losartan | Cozaar |

| Olmesartan | Benicar |

| Telmisartan | Micardis |

| Valsartan | Diovan |

This list is based on currently available information from multiple sources.[4][5][8][9]

Comparative Pharmacological Data

The clinical efficacy and application of ARBs are influenced by their distinct pharmacological and pharmacokinetic profiles. The following tables summarize key quantitative data for easy comparison.

Table 1: AT1 Receptor Binding & In Vitro Potency of ARBs

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the radiolabeled Angiotensin II binding to the AT1 receptor. Lower IC50 values indicate higher binding potency.

| ARB | Active Moiety | IC50 (nM) |

| Azilsartan | Azilsartan | ~1.0 - 2.6 |

| Candesartan | Candesartan | ~1.0 - 8.4 |

| Olmesartan | Olmesartan | ~7.7 - 12.5 |

| Telmisartan | Telmisartan | ~9.2 - 29 |

| Valsartan | Valsartan | ~17 - 36 |

| Irbesartan | Irbesartan | ~1.7 - 19 |

| Losartan | EXP3174 | ~16 - 21 |

| Eprosartan | Eprosartan | ~90 - 140 |

Note: IC50 values can vary based on experimental conditions, such as the specific cell line and radioligand used. The data presented is a synthesized range from multiple studies for comparative purposes.[10][11][12] Losartan's primary antihypertensive effect is mediated by its more potent active metabolite, EXP3174.[8]

Table 2: Key Pharmacokinetic Properties of ARBs

This table outlines the critical pharmacokinetic parameters that govern the absorption, distribution, metabolism, and excretion of ARBs.

| ARB | Prodrug | Oral Bioavailability (%) | Plasma Protein Binding (%) | Terminal Half-life (t½) (hours) |

| Azilsartan | Yes | ~60 | >99 | ~11 |

| Candesartan | Yes | ~15 | >99 | ~9 |

| Eprosartan | No | ~13 | ~98 | 5 - 9 |

| Irbesartan | No | 60 - 80 | ~90 | 11 - 15 |

| Losartan | No | ~33 | >98 | Parent: ~2; EXP3174: 6 - 9 |

| Olmesartan | Yes | ~26 | >99 | 12 - 18 |

| Telmisartan | No | 42 - 58 | >99.5 | ~24 |

| Valsartan | No | ~25 | 94 - 97 | ~6 - 9 |

Data compiled from multiple pharmacokinetic studies.[5][8][10][13][14] Some ARBs, like azilsartan, candesartan, and olmesartan, are administered as prodrugs that are hydrolyzed to their active forms in the body.[5][8][10]

Signaling Pathways of the Angiotensin II Type 1 (AT1) Receptor

Upon binding of Angiotensin II, the AT1 receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves coupling to the Gq/11 family of G proteins.[2][15] This activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[16] The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets, leading to cellular responses such as smooth muscle contraction, aldosterone synthesis, and gene transcription related to cellular hypertrophy and fibrosis.[1][16]

References

- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin II receptor blockers: review of the binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. List of Angiotensin receptor blockers (angiotensin II inhibitors) - Drugs.com [drugs.com]

- 7. Clinical pharmacokinetics of angiotensin II (AT1) receptor blockers in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. Angiotensin II receptor blockers (ARBs) and manufacturing contamination: A retrospective National Register Study into suspected associated adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Angiotensin Receptor Blockers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Angiotensin Receptor Blockers (ARBs), a class of drugs that antagonize the renin-angiotensin-aldosterone system (RAAS). The content herein is intended for an audience with a strong background in pharmacology, physiology, and drug development.

Introduction to Angiotensin Receptor Blockers

Angiotensin II Receptor Blockers (ARBs) are a class of orally active antihypertensive agents that exert their effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II, a potent vasoconstrictor, is the primary active component of the RAAS. By inhibiting the binding of angiotensin II to the AT1 receptor, ARBs prevent a cascade of downstream effects, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth, thereby lowering blood pressure and mitigating end-organ damage.[2] This targeted mechanism of action offers a distinct advantage over Angiotensin-Converting Enzyme (ACE) inhibitors, as ARBs do not interfere with the degradation of bradykinin, thus avoiding the associated side effect of a persistent dry cough.

ARBs are indicated for the management of hypertension, heart failure, and diabetic nephropathy.[1] Several agents are currently approved for clinical use, each with a unique pharmacokinetic and pharmacodynamic profile. This guide will delve into the specifics of these agents, their mechanism of action, and the experimental methodologies used in their evaluation.

Approved Angiotensin Receptor Blockers

The following table summarizes the currently approved ARBs.

| Generic Name | Brand Name(s) |

| Azilsartan (B1666440) | Edarbi® |

| Candesartan (B1668252) | Atacand® |

| Eprosartan (B1671555) | Teveten® |

| Irbesartan (B333) | Avapro® |

| Losartan (B1675146) | Cozaar® |

| Olmesartan (B1677269) | Benicar® |

| Telmisartan (B1682998) | Micardis® |

| Valsartan | Diovan® |

Quantitative Pharmacokinetic and Pharmacodynamic Data

The clinical efficacy and safety profile of an ARB are largely dictated by its pharmacokinetic and pharmacodynamic properties. The following tables provide a comparative summary of key quantitative parameters for the approved agents.

Pharmacokinetic Parameters

| Drug | Bioavailability (%) | Tmax (hours) | Half-life (t½) (hours) | Protein Binding (%) | Volume of Distribution (Vd) (L) |

| Azilsartan | ~60[3] | 1.5 - 3[4] | ~11[5] | >99 | ~16[6] |

| Candesartan | ~15-40[1][2][7][8] | 3 - 4 (candesartan)[2] | ~9[2] | >99[1][2] | 0.13 L/kg[1][2] |

| Eprosartan | ~13[9][10] | 1 - 2[9] | 5 - 9[4][9] | ~98[9][11] | ~13[9] |

| Irbesartan | 60 - 80[12][13] | 1.5 - 2[13][14] | 11 - 15[4][12][13][14] | ~90[13] | 53 - 93[13][15] |

| Losartan | ~33[4][16] | 1[16] | 2 (Losartan)[17], 6-9 (EXP3174)[18][19] | >98 | 34 (Losartan), 12 (EXP3174) |

| Olmesartan | ~26-28.6[20][21] | 1 - 2[20] | 10 - 15[21][22] | >99 | Low |

| Telmisartan | 42 - 57 (dose-dependent)[23] | 0.5 - 1[4][24] | ~24[4][23] | >99.5[23] | ~500 |

| Valsartan | ~23-39[25] | 2 - 4[4][25] | 6 - 9[25] | 94 - 97 | ~17[25] |

Note: Losartan is a prodrug that is metabolized to its active metabolite, EXP3174, which is more potent and has a longer half-life.[18][19] Candesartan cilexetil and olmesartan medoxomil are also prodrugs.

Pharmacodynamic Parameters (AT1 Receptor Binding Affinity)

Mechanism of Action and Signaling Pathways

ARBs selectively antagonize the AT1 receptor, thereby inhibiting the downstream signaling cascades initiated by angiotensin II. The primary signaling pathway of the AT1 receptor involves its coupling to Gq/11 proteins.

Angiotensin II AT1 Receptor Signaling Pathway

The binding of angiotensin II to the AT1 receptor activates Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, aldosterone synthesis, and cellular proliferation and hypertrophy.

Caption: Angiotensin II AT1 Receptor Signaling Pathway and its inhibition by ARBs.

Experimental Protocols

The following sections detail standardized experimental protocols for the preclinical and clinical evaluation of ARBs.

Angiotensin II Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.

Materials:

-

Membrane Preparation: Rat liver or adrenal cortical membranes, or cell lines overexpressing the human AT1 receptor.

-

Radioligand: 125I-[Sar1,Ile8]Angiotensin II.

-

Non-specific Binding Control: Unlabeled Angiotensin II or a high concentration of a known potent ARB (e.g., Losartan).

-

Test Compounds: Serial dilutions of the ARB to be tested.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass fiber filters (e.g., Whatman GF/C).

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, 125I-[Sar1,Ile8]Angiotensin II (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled Angiotensin II (for non-specific binding), or the test compound at various concentrations.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for an Angiotensin II receptor binding assay.

In Vivo Blood Pressure Measurement in Animal Models

This protocol outlines the tail-cuff method for non-invasive blood pressure measurement in rodents, a common preclinical model for hypertension.

Materials:

-

Animal Model: Spontaneously hypertensive rats (SHR) or other suitable rodent models of hypertension.

-

Restrainer: A device to gently restrain the animal during the procedure.

-

Tail-cuff System: Consisting of an inflatable cuff, a pulse sensor (plethysmograph or Doppler), and a sphygmomanometer.

-

Warming Platform: To maintain the animal's body temperature and promote vasodilation of the tail artery.

Procedure:

-

Acclimatization: Acclimate the animals to the restraining procedure and the measurement environment for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.

-

Warming: Place the animal on a warming platform to maintain a consistent body temperature (approximately 37°C).

-

Restraint: Gently place the animal in the restrainer.

-

Cuff and Sensor Placement: Place the cuff around the base of the tail and position the pulse sensor distal to the cuff.

-

Measurement Cycle:

-

Inflate the cuff to a pressure sufficient to occlude blood flow in the tail artery (typically around 250 mmHg).

-

Slowly and steadily deflate the cuff.

-

The pressure at which the pulse signal reappears is recorded as the systolic blood pressure.

-

Some systems can also estimate diastolic and mean arterial pressure.

-

-

Data Collection: Repeat the measurement cycle several times (e.g., 5-10 times) for each animal and calculate the average blood pressure.

-

Drug Administration: Administer the test ARB to the animals according to the study design (e.g., oral gavage).

-

Post-dose Measurement: Measure blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

Caption: Workflow for in vivo blood pressure measurement using the tail-cuff method.

Conclusion

Angiotensin Receptor Blockers represent a cornerstone in the management of cardiovascular diseases. Their targeted mechanism of action, favorable side-effect profile, and demonstrated efficacy make them a valuable therapeutic class. This guide has provided a detailed technical overview of ARBs, including their quantitative pharmacological properties, mechanism of action, and key experimental protocols for their evaluation. A thorough understanding of these aspects is crucial for researchers and drug development professionals working to advance the therapeutic potential of this important class of drugs.

References

- 1. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Pharmacokinetics of Candesartan | springermedizin.de [springermedizin.de]

- 9. Pharmacokinetics of eprosartan in healthy subjects, patients with hypertension, and special populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of intravenously and orally administered eprosartan in healthy males: absolute bioavailability and effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of age and gender on the pharmacokinetics of eprosartan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The new angiotensin II receptor antagonist, irbesartan: pharmacokinetic and pharmacodynamic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Human pharmacokinetic/pharmacodynamic profile of irbesartan: a new potent angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oral bioavailability and disposition characteristics of irbesartan, an angiotensin antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Decoding Drug Interactions: Character and Degree of Pharmacokinetic Interactions Between Telmisartan and Sorafenib or Donafenib in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 25. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 26. researchgate.net [researchgate.net]

- 27. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. droracle.ai [droracle.ai]

Angiotensin Receptor Blockers: A Technical Guide to AT1 Receptor Antagonism

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Angiotensin Receptor Blockers (ARBs), a class of drugs pivotal in the management of cardiovascular diseases. This document delves into the core pharmacology of ARBs, detailing their mechanism of action, pharmacokinetic properties, and the intricate signaling pathways they modulate. It is designed to be a valuable resource for professionals in research and drug development, offering detailed experimental protocols and structured data to facilitate further investigation and innovation in this therapeutic area.

Introduction to Angiotensin Receptor Blockers

Angiotensin II Receptor Blockers (ARBs) are a class of antihypertensive agents that selectively antagonize the angiotensin II receptor type 1 (AT1).[1][2] By blocking the AT1 receptor, ARBs inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2][3] Their primary therapeutic applications include the treatment of hypertension, congestive heart failure, and diabetic nephropathy.[1][2][4] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, ARBs do not affect the breakdown of bradykinin, which is associated with the characteristic dry cough and angioedema side effects of ACE inhibitors.[3]

The FDA-approved Angiotensin Receptor Blockers include:

Pharmacological and Pharmacokinetic Properties of Angiotensin Receptor Blockers

The therapeutic efficacy and clinical profile of each ARB are determined by their unique pharmacological and pharmacokinetic properties. These include their binding affinity for the AT1 receptor, oral bioavailability, plasma half-life, and metabolic pathways. A summary of these key parameters is presented in the tables below.

Table 1: AT1 Receptor Binding Affinities of Angiotensin Receptor Blockers

| Drug | AT1 Receptor Affinity (IC50/Ki, nM) | Selectivity (Fold difference for AT1 over AT2) |

| Azilsartan | ~0.6-1.9 | >55,000 |

| Candesartan | 0.26 - 2.86[7] | >10,000[7] |

| Eprosartan | ~100 | >1,000 |

| Irbesartan | 1.3 - 4.05[7] | >8,500[7] |

| Losartan | 16.4 - 28.0[7] | ~1,000[7] |

| EXP3174 (active metabolite of Losartan) | ~10 | >10,000 |

| Olmesartan | 6.7 - 7.7[7] | >12,500[7] |

| Telmisartan | 3.0 - 3.7[7] | >3,000[7] |

| Valsartan | 2.38 - 2.7[7] | ~30,000[7] |

Note: IC50 and Ki values are measures of binding affinity, where a lower value indicates a higher affinity. These values can vary depending on the experimental conditions.

Table 2: Pharmacokinetic Properties of Angiotensin Receptor Blockers

| Drug | Oral Bioavailability (%) | Plasma Half-life (hours) | Metabolism |

| Azilsartan | ~60 | ~11 | CYP2C9 (minor) |

| Candesartan | ~15 (as prodrug) | 9-12[4] | Hydrolysis to active form |

| Eprosartan | ~13 | 5-9 | Minimal |

| Irbesartan | 60-80 | 11-15 | CYP2C9 |

| Losartan | ~33 | 2 (parent), 6-9 (EXP3174) | CYP2C9, CYP3A4 to active metabolite |

| Olmesartan | ~26 (as prodrug) | 13 | Hydrolysis to active form |

| Telmisartan | 42-58 | 24 | Glucuronidation |

| Valsartan | ~25 | 6-9 | Minimal |

Signaling Pathways of the AT1 Receptor

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events.[8] These pathways are broadly categorized into G-protein dependent and β-arrestin dependent pathways. ARBs act as antagonists, blocking the initiation of these signaling cascades.

Gq/11-Mediated Signaling Pathway

The canonical signaling pathway of the AT1 receptor involves its coupling to the Gq/11 family of G-proteins.[8][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][10] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][10] These events culminate in various physiological responses, including vasoconstriction, inflammation, and cellular growth.[9]

References

- 1. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]

- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 4. droracle.ai [droracle.ai]

- 5. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]

- 7. benchchem.com [benchchem.com]

- 8. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 9. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Angiotensin II Receptor Blockers: A Technical Guide to a Core Antihypertensive Class

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Angiotensin II Receptor Blockers (ARBs), a cornerstone in the management of hypertension. This document details their mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize these critical therapeutic agents.

Introduction to Angiotensin II Receptor Blockers

Angiotensin II Receptor Blockers (ARBs) are a class of drugs that selectively antagonize the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking the effects of angiotensin II, a potent vasoconstrictor, ARBs lead to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[1] Currently, eight major ARBs are approved for clinical use: azilsartan, candesartan, eprosartan, irbesartan (B333), losartan, olmesartan, telmisartan, and valsartan.

Mechanism of Action and Signaling Pathway

ARBs exert their therapeutic effects by competitively inhibiting the binding of angiotensin II to the AT1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a signaling cascade leading to vasoconstriction, inflammation, and fibrosis. The primary signaling pathway involves the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction, while DAG activates protein kinase C (PKC), which is involved in cell growth and proliferation. By blocking this pathway, ARBs effectively counteract the hypertensive effects of angiotensin II.

Figure 1: Angiotensin II Signaling Pathway and ARB Mechanism of Action.

Pharmacokinetic and Pharmacodynamic Profiles

The various ARBs exhibit distinct pharmacokinetic and pharmacodynamic properties, which are summarized in the tables below. These differences can influence their clinical application and efficacy.

Pharmacokinetic Data of Angiotensin II Receptor Blockers

| ARB | Prodrug | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Metabolism |

| Azilsartan | Yes | ~60 | 1.5-3 | ~11 | >99 | CYP2C9 |

| Candesartan | Yes | ~15 | 3-4 | ~9 | >99 | Minor, O-deethylation |

| Eprosartan | No | ~13 | 1-2 | 5-9 | ~98 | Glucuronidation |

| Irbesartan | No | 60-80 | 1.5-2 | 11-15 | 90-95 | CYP2C9, Glucuronidation |

| Losartan | Yes | ~33 | 1 | 2 (Losartan), 6-9 (EXP3174) | >98 | CYP2C9, CYP3A4 |

| Olmesartan | Yes | ~26 | 1-2 | ~13 | >99 | - |

| Telmisartan | No | 42-58 | 0.5-1 | ~24 | >99.5 | Glucuronidation |

| Valsartan | No | ~25 | 2-4 | ~6 | 95 | Minor |

Pharmacodynamic Data of Angiotensin II Receptor Blockers

| ARB | AT1 Receptor Binding Affinity (Ki/IC50, nM) | Selectivity for AT1 over AT2 Receptor |

| Azilsartan | IC50: ~26 | >10,000-fold |

| Candesartan | IC50: 1.12-2.86[2] | >10,000-fold[3] |

| Eprosartan | Kd: 0.83, IC50: 1.4-9.2[4][5] | - |

| Irbesartan | Ki: 4.05, IC50: 1.3-4.05[6][7] | >8,500-fold[3] |

| Losartan | Ki: 25.2, IC50: 16.4-28.0[6][7] | ~1,000-fold[3][8] |

| Olmesartan | IC50: 6.7-7.7[7] | >12,500-fold[9] |

| Telmisartan | Ki: 3.7, IC50: 3.0[7] | >3,000-fold[3] |

| Valsartan | Ki: 2.38, IC50: 2.7[7][10][11][12] | ~30,000-fold[3][10] |

Experimental Protocols

The characterization of ARBs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

Radioligand Binding Assay for AT1 Receptor Affinity

This assay is fundamental for determining the binding affinity of a compound to the AT1 receptor.[13][14][15][16][17]

Objective: To determine the inhibition constant (Ki) of a test ARB for the human AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor (e.g., from CHO or HEK cells).

-

Radioligand: [125I]Sar1,Ile8-Angiotensin II.

-

Test ARB and a non-specific binding control (e.g., unlabeled Angiotensin II).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the AT1 receptor. Lyse the cells and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Radioligand + membrane preparation.

-

Non-specific Binding: Radioligand + membrane preparation + high concentration of unlabeled Angiotensin II.

-

Competition Binding: Radioligand + membrane preparation + serial dilutions of the test ARB.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Model: Spontaneously Hypertensive Rat (SHR)

The SHR model is a widely used preclinical model to evaluate the antihypertensive efficacy of new compounds.[18][19][20][21]

Objective: To assess the effect of a test ARB on blood pressure in a model of genetic hypertension.

Animals: Male or female Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.

Procedure:

-

Acclimatization: Acclimate the animals to the housing conditions and blood pressure measurement procedures.

-

Baseline Measurements: Measure baseline systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method.

-

Drug Administration: Administer the test ARB or vehicle control to the SHRs and WKY rats via an appropriate route (e.g., oral gavage) for a specified duration.

-

Blood Pressure Monitoring: Monitor blood pressure and heart rate at regular intervals throughout the study period.

-

Data Analysis: Compare the changes in blood pressure and heart rate between the treated and control groups to determine the antihypertensive efficacy of the test compound.

Experimental and Drug Development Workflow

The development of a new ARB follows a structured workflow from initial discovery to clinical trials and post-market surveillance.

Figure 2: Generalized workflow for the discovery and development of a new ARB.

References

- 1. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. droracle.ai [droracle.ai]